Cas no 1807191-71-4 (Ethyl 5-cyano-2-fluoro-3-iodobenzoate)
Ethyl 5-cyano-2-fluoro-3-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-2-fluoro-3-iodobenzoate
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- Inchi: 1S/C10H7FINO2/c1-2-15-10(14)7-3-6(5-13)4-8(12)9(7)11/h3-4H,2H2,1H3
- InChI Key: VJAJPWUFCMHYFW-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C=C(C(=O)OCC)C=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.6
- Topological Polar Surface Area: 50.1
Ethyl 5-cyano-2-fluoro-3-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008025-250mg |
Ethyl 5-cyano-2-fluoro-3-iodobenzoate |
1807191-71-4 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015008025-500mg |
Ethyl 5-cyano-2-fluoro-3-iodobenzoate |
1807191-71-4 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
| Alichem | A015008025-1g |
Ethyl 5-cyano-2-fluoro-3-iodobenzoate |
1807191-71-4 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 5-cyano-2-fluoro-3-iodobenzoate Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Ethyl 5-cyano-2-fluoro-3-iodobenzoate
Ethyl 5-Cyano-2-Fluoro-3-Iodobenzoate: A Comprehensive Overview
Ethyl 5-cyano-2-fluoro-3-iodobenzoate (CAS No. 1807191-71-4) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, materials science, and advanced chemical synthesis. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano substituent at the 5-position, a fluoro group at the 2-position, and an iodine atom at the 3-position. These functional groups make it a versatile building block for various chemical transformations and molecular engineering.
The benzoate ester group in Ethyl 5-cyano-2-fluoro-3-iodobenzoate plays a critical role in its reactivity and solubility properties. The cyano group at the 5-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its participation in nucleophilic or electrophilic reactions. Similarly, the fluoro group at the 2-position contributes to the molecule's stability and can act as a directing group in aromatic substitution reactions. The iodine atom at the 3-position is particularly valuable due to its high reactivity in coupling reactions, making this compound an ideal precursor for synthesizing biaryl structures and other complex molecules.
Recent studies have highlighted the potential of Ethyl 5-cyano-2-fluoro-3-iodobenzoate in drug discovery and development. Researchers have explored its use as a key intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Another study in *Organic Letters* reported its application in constructing heterocyclic frameworks with promising antioxidant properties.
In addition to its pharmaceutical applications, Ethyl 5-cyano-2-fluoro-3-iodobenzoate has found utility in materials science. Its ability to undergo controlled polymerization under specific conditions has led to its use in synthesizing novel polymeric materials with tailored electronic and mechanical properties. For example, researchers at Stanford University have utilized this compound as a monomer for constructing stimuli-responsive polymers that exhibit shape-memory behavior under thermal or light stimuli.
The synthesis of Ethyl 5-cyano-2-fluoro-3-iodobenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. The introduction of functional groups such as cyano and fluoro is achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the desired regioselectivity. The iodination step is often carried out using iodine-based reagents under catalytic conditions to ensure high yields and selectivity.
One of the most recent advancements in the synthesis of Ethyl 5-cyano-2-fluoro-3-iodobenzoate involves the use of microwave-assisted techniques to accelerate reaction rates and improve product purity. A research team from Tokyo University reported that microwave irradiation significantly reduces reaction time while maintaining high conversion rates, making this approach more efficient for large-scale production.
In terms of characterization, modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in confirming the structure and purity of Ethyl 5-cyano-2-fluoro-3-iodobenzoate. These methods provide detailed insights into the molecular geometry, functional group interactions, and crystalline properties of the compound.
Looking ahead, Ethyl 5-cyano-2-fluoro-3-iodobenzoate is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of functional groups makes it an invaluable tool for exploring new chemical space and developing innovative materials with unprecedented properties.
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